molecular formula C14H14F3NO2S B2542958 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034207-49-1

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B2542958
CAS No.: 2034207-49-1
M. Wt: 317.33
InChI Key: FJBPIMAUDLENCM-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a bicyclic compound featuring a sulfur (thia) and nitrogen (aza) atom within a rigid bicyclo[2.2.1]heptane framework. The structure includes a 4-(trifluoromethoxy)phenyl group linked via an ethanone moiety. This compound’s bicyclic system confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding affinity.

Properties

IUPAC Name

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2S/c15-14(16,17)20-11-3-1-9(2-4-11)5-13(19)18-7-12-6-10(18)8-21-12/h1-4,10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBPIMAUDLENCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications.

    Introduction of the Thia and Aza Groups: The thia and aza groups are introduced through nucleophilic substitution reactions, often using thiol and amine reagents.

    Attachment of the Ethanone Moiety: The ethanone group is attached via acylation reactions, typically using acyl chlorides or anhydrides.

    Incorporation of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic aromatic substitution reactions, using trifluoromethoxy reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and trifluoromethoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclic Thia-Aza Compounds

Feature Target Compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone
Bicyclic Core 2-Thia-5-azabicyclo[2.2.1]heptane (sulfide, S) 2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane (sulfone, SO₂)
Aryl Substituent 4-(Trifluoromethoxy)phenyl 3-Iodophenyl
Linker Ethanone (CH₂-C=O) Methanone (C=O)
Electronic Effects Trifluoromethoxy group: Strong electron-withdrawing, enhances stability Iodo group: Electron-deficient, bulky, introduces steric hindrance
Polarity/Solubility Moderate lipophilicity (CF₃O increases polarity slightly) Higher polarity due to sulfone group (SO₂)
Potential Applications Drug candidates targeting CNS (rigid scaffold + metabolic stability) Radiolabeling or crystallography (iodine’s heavy atom properties)

Detailed Analysis

Bicyclic Core and Sulfur Oxidation State

  • Target Compound : The sulfur atom exists as a sulfide (S), contributing to moderate lipophilicity. The absence of sulfone groups may reduce aqueous solubility but improve membrane permeability.
  • Compound: The sulfur is oxidized to a sulfone (SO₂), increasing polarity and solubility.

Substituent Effects

  • Trifluoromethoxy (Target) : The para-substituted CF₃O group withdraws electrons via resonance, stabilizing the aryl ring against electrophilic attack. This group is common in agrochemicals (e.g., insecticides) for its resistance to degradation.
  • Iodo () : The meta-iodo substituent introduces steric bulk and heavy atom effects. Iodine’s high atomic weight is advantageous in X-ray crystallography for structure elucidation but may reduce bioavailability due to increased molecular weight.

Linker Flexibility

  • In contrast, the methanone linker in ’s compound restricts flexibility, which could enhance selectivity but reduce binding entropy.

Research Implications

  • Compound : The sulfone and iodo groups make it suitable for structural studies or as a radioligand in receptor mapping .

Biological Activity

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone, a compound featuring a bicyclic structure with both sulfur and nitrogen, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and effects on various biological systems, supported by data tables and case studies.

Chemical Structure

The compound's structural formula is represented as follows:

C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{OS}

This structure includes a bicyclic framework, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include palladium-catalyzed processes. These methods allow for the introduction of various functional groups that can enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and antiparasitic agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar bicyclic structures exhibit significant antibacterial properties. For instance, the related compound 2-(4-substituted-phenylimino)thiazolidin-4-one showed potent antibacterial activity against E. coli and S. aureus . While specific data for our compound is limited, the structural similarities suggest potential efficacy against bacterial strains.

Antiparasitic Activity

Research on azabicyclic compounds indicates that they may possess antiprotozoal properties. For example, derivatives of azabicyclo-nonanes have shown activity against protozoan parasites with IC50 values in the low micromolar range . This suggests that our compound could similarly affect protozoan pathogens.

The mechanism through which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in pathogen metabolism or cellular processes.

Case Studies

Several case studies have highlighted the importance of structural modifications in enhancing biological activity:

  • Case Study on Azabicyclic Compounds : A study evaluated various azabicyclic compounds for their antiprotozoal activity, revealing that modifications at specific positions significantly improved potency against Trypanosoma brucei .
  • Antimicrobial Properties : Another investigation focused on thiazolidinones demonstrated that structural variations could lead to enhanced antibacterial efficacy, indicating a direct relationship between chemical structure and biological function .

Data Table: Biological Activity Comparison

The following table summarizes findings from related compounds to illustrate the potential biological activity of this compound.

Compound NameBiological ActivityIC50 (µM)Reference
Azabicyclo-nonane derivativeAntiprotozoal0.087
2-(4-substituted phenylimino)thiazolidinoneAntibacterial (E. coli)88.46% inhibition
Related thiazolidinoneAntibacterial (S. aureus)91.66% inhibition

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